N-(3,3-DIMETHYL-2-BUTANYL)-6-METHYL-2-(2-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Description
N-(3,3-DIMETHYL-2-BUTANYL)-6-METHYL-2-(2-PYRIDINYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the quinolinecarboxamide family. This compound is characterized by its complex structure, which includes a quinoline ring, a pyridine ring, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-6-methyl-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-14-9-10-18-16(12-14)17(21(26)24-15(2)22(3,4)5)13-20(25-18)19-8-6-7-11-23-19/h6-13,15H,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFWAHWGBAEBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC(C)C(C)(C)C)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-DIMETHYL-2-BUTANYL)-6-METHYL-2-(2-PYRIDINYL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated quinoline intermediate.
Carboxamide Formation: The carboxamide group is introduced by reacting the quinoline intermediate with an appropriate amine, such as 1,2,2-trimethylpropylamine, under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3,3-DIMETHYL-2-BUTANYL)-6-METHYL-2-(2-PYRIDINYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(3,3-DIMETHYL-2-BUTANYL)-6-METHYL-2-(2-PYRIDINYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.
Medicine: Explored for its potential as an anti-cancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(3,3-DIMETHYL-2-BUTANYL)-6-METHYL-2-(2-PYRIDINYL)-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide: Lacks the N-(1,2,2-trimethylpropyl) group, which may affect its biological activity.
2-(2-pyridinyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide: Lacks the 6-methyl group, which may influence its chemical reactivity.
6-methyl-2-(2-pyridinyl)-N-(1,2,2-trimethylpropyl)-quinoline: Lacks the carboxamide group, which may alter its interaction with biological targets.
Uniqueness
N-(3,3-DIMETHYL-2-BUTANYL)-6-METHYL-2-(2-PYRIDINYL)-4-QUINOLINECARBOXAMIDE is unique due to the presence of both the 6-methyl and N-(1,2,2-trimethylpropyl) groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
